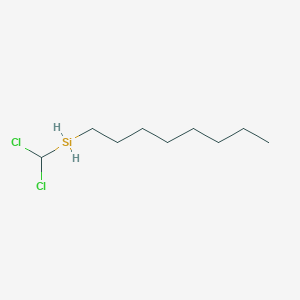

Dichloromethyl(octyl)silane

Description

BenchChem offers high-quality Dichloromethyl(octyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloromethyl(octyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dichloromethyl(octyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20Cl2Si/c1-2-3-4-5-6-7-8-12-9(10)11/h9H,2-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDXPHRZLYCGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[SiH2]C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dichloromethyl(octyl)silane chemical properties and structure

The following technical guide provides an in-depth analysis of Dichloromethyl(octyl)silane, structured for researchers and scientists in surface chemistry and drug development.

Surface Engineering, Chromatographic Phases, and Reactive Mechanisms

CAS: 14799-93-0 | Formula:

Executive Summary

Dichloromethyl(octyl)silane is a difunctional organosilane used primarily as a surface modifier and intermediate in the synthesis of C8 (octyl) stationary phases for High-Performance Liquid Chromatography (HPLC). Unlike its monochloro counterparts (which form self-limiting monolayers) or trichloro counterparts (which form crosslinked 3D networks), this dichlorosilane occupies a unique "hybrid" reactivity niche. It allows for the formation of linear siloxane polymer chains grafted to surfaces ("vertical polymerization") or looped bidentate structures, depending on reaction conditions. This guide details its physicochemical properties, reaction mechanisms, and specific protocols for analytical and surface chemistry applications.

Physicochemical Profile

Precise physical data is essential for calculating stoichiometry and handling requirements in anhydrous environments.

| Property | Value | Context for Experimental Design |

| Appearance | Colorless, clear liquid | Degradation indicated by yellowing or turbidity. |

| Boiling Point | 94°C @ 6 mmHg | Requires vacuum distillation for purification; volatile under high vac. |

| Density | 0.976 g/mL (25°C) | Essential for volumetric dosing in reactor vessels. |

| Refractive Index | 1.4440 ( | Purity check parameter. |

| Hydrolytic Sensitivity | High | Reacts violently with moisture to release HCl gas. |

| Flash Point | 98°C | Combustible; requires inert gas (Ar/N2) blanketing. |

| Solubility | Soluble in Toluene, Hexane, DCM | Reacts with protic solvents (MeOH, EtOH, Water). |

Structural Analysis & Reactivity Logic

The Difunctional Advantage

In surface chemistry, the number of hydrolyzable groups (chlorines) dictates the topology of the bonded phase:

-

Monochlorosilanes (

): React with a single surface silanol. Result: "Monomeric" phase. High reproducibility, low carbon load, lower stability at low pH. -

Trichlorosilanes (

): React with multiple silanols and crosslink with each other. Result: "Polymeric" phase. High stability, high carbon load, but prone to uncontrolled bulk precipitation. -

Dichloromethyl(octyl)silane (

): Possesses two reactive sites.-

Mechanism A (Anhydrous): Bidentate attachment to two vicinal silanols (forming a loop).

-

Mechanism B (Trace Water): One Cl anchors to the surface; the second Cl hydrolyzes and reacts with another silane molecule. This propagates a linear siloxane chain growing out from the surface.

-

Implication for Drug Development: When manufacturing C8 HPLC columns for separating hydrophobic drugs, using Dichloromethyl(octyl)silane allows the chemist to "grow" the phase thickness. This increases the carbon load (retentivity) beyond what a monomeric phase can achieve, without the rigidity of a trichlorosilane network.

Mechanistic Visualization

The following diagram illustrates the competing pathways during surface modification: Surface Anchoring vs. Vertical Polymerization .

Caption: Pathway divergence for difunctional silanes. Anhydrous conditions favor surface looping; moisture triggers vertical chain growth.

Experimental Protocol: C8 Surface Modification

Objective: Synthesis of a hydrophobic C8 stationary phase on porous silica particles (5 µm, 100 Å).

Safety Pre-requisites

-

Hazard: Releases Hydrogen Chloride (HCl) gas immediately upon contact with moisture.

-

PPE: Full face shield, acid-gas respirator, butyl rubber gloves.

-

Environment: Fume hood with inert gas line (Nitrogen or Argon).

Reagents

-

Substrate: Porous Silica (activated at 120°C under vacuum for 4 hours to remove physisorbed water).

-

Silane: Dichloromethyl(octyl)silane (>97%).

-

Solvent: Anhydrous Toluene (dried over molecular sieves).

-

Scavenger: Anhydrous Pyridine or Imidazole (to neutralize HCl).

Step-by-Step Methodology

-

Reactor Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Flush the entire system with dry Nitrogen for 30 minutes.

-

Slurry Formation: Suspend 10 g of activated silica in 100 mL of anhydrous Toluene. Stir gently to create a uniform suspension.

-

Scavenger Addition: Add 1.5 equivalents (relative to silane) of Pyridine. Note: Pyridine acts as an acid acceptor, preventing the HCl generated from degrading the silica surface or causing autopolymerization.

-

Silane Addition: Mix Dichloromethyl(octyl)silane (calculated for 2.5 µmol/m² surface coverage) with 20 mL toluene. Add dropwise to the silica slurry over 20 minutes.

-

Reflux: Heat the mixture to reflux (110°C) for 12–24 hours.

-

Why Reflux? Thermal energy is required to drive the reaction of the bulky octyl silane with sterically hindered silanols.

-

-

Washing (Critical):

-

Cool to room temperature.

-

Filter the solid.

-

Wash sequence: Toluene (2x)

Dichloromethane (2x) -

Logic: The water wash step hydrolyzes any remaining Si-Cl bonds to Si-OH, which are then washed away or prepared for end-capping.

-

-

End-Capping (Optional but Recommended): React the modified silica with Hexamethyldisilazane (HMDS) or Trimethylchlorosilane to block residual silanols, reducing peak tailing for basic drugs.

Applications in Drug Development

A. HPLC Stationary Phases (C8 Columns)

Dichloromethyl(octyl)silane is the precursor for "Intermediate Hydrophobicity" columns.

-

Use Case: When C18 (Octadecyl) columns retain a drug too strongly (resulting in long run times), C8 phases offer faster elution while maintaining similar selectivity.[1]

-

Selectivity: The methyl group on the silicon atom adds slight steric bulk, affecting the conformation of the octyl chain and offering different selectivity compared to pure octyl chains.

B. Solid Phase Extraction (SPE)

Used to manufacture hydrophobic SPE cartridges for desalting biological samples (plasma/urine) prior to Mass Spectrometry. The C8 phase effectively retains drugs and metabolites while allowing salts and proteins to pass through.

C. Surface Passivation

Used to coat glass vials and microfluidic channels to prevent the adsorption of proteins or hydrophobic drug candidates during storage and assaying.

References

-

Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest Technical Brochures. Link

-

PubChem. "Silane, dichloromethyloctyl- (Compound)."[2] National Library of Medicine. Link

-

Sigma-Aldrich. "Chloro(dimethyl)octylsilane and Silane Reagents." Merck KGaA. Link

- Unger, K. K., et al. "Packings and Stationary Phases in Chromatographic Techniques." Journal of Chromatography Library, Vol 47.

-

ChemicalBook. "Dichloromethyl(octyl)silane Properties and Safety." Link

Sources

An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Dichloromethyl(octyl)silane

Foreword: The Strategic Importance of Dichloromethyl(octyl)silane

Dichloromethyl(octyl)silane (C₉H₂₀Cl₂Si) is a bifunctional organosilane that serves as a critical building block and surface modification agent in advanced materials and chemical synthesis.[1] Its utility stems from the dual reactivity of its molecular structure: two chlorine atoms provide hydrolyzable sites for covalent attachment to hydroxyl-rich surfaces (like silica, glass, and metal oxides), while the stable octyl group imparts a durable hydrophobic, low-surface-energy character. This unique combination makes it indispensable in fields ranging from chromatography, where it is used to create C8 reversed-phase stationary phases, to materials science for producing water-repellent coatings and enhancing polymer compatibility.

This guide eschews a generic, templated approach. Instead, it is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistically-grounded understanding of a robust and reproducible laboratory-scale synthesis and purification protocol. We will delve into the causality behind each experimental step, ensuring that the process is not merely followed, but comprehended. The protocols described herein are designed as self-validating systems, with integrated quality control checkpoints to guarantee a final product of high purity and confirmed identity.

Part 1: The Synthetic Pathway—Harnessing Catalytic Hydrosilylation

The formation of the silicon-carbon bond is the cornerstone of organosilane synthesis. While traditional methods like the Grignard reaction are viable, the catalytic hydrosilylation of an alkene offers a more elegant, efficient, and atom-economical route.[2] This pathway involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. For the synthesis of dichloromethyl(octyl)silane, this translates to the reaction between dichloromethylsilane and 1-octene.

The reaction is most effectively catalyzed by platinum complexes, such as Karstedt's catalyst, which are known to promote anti-Markovnikov addition, yielding the desired linear octyl chain attached to the silicon atom.[3][4]

Reaction Mechanism: The Logic of Catalysis

The catalytic cycle, while complex, generally involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkene (1-octene). Subsequent insertion of the alkene into the platinum-hydride bond forms a platinum-alkyl intermediate. The cycle concludes with reductive elimination, which forms the final Si-C bond and regenerates the active Pt(0) catalyst. This efficient catalytic turnover ensures that only a small amount of the precious metal catalyst is required.

Detailed Experimental Protocol: Synthesis

This protocol is designed for execution within a standard laboratory fume hood, employing inert atmosphere techniques to handle the moisture-sensitive chlorosilane reactant.

Materials and Reagents:

-

Dichloromethylsilane (CH₄Cl₂Si, CAS: 75-54-7)[5]

-

1-Octene (C₈H₁₆, CAS: 111-66-0)

-

Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a gas inlet/outlet

-

125 mL pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Schlenk line or inert gas manifold

Step-by-Step Procedure:

-

System Preparation: All glassware must be rigorously oven-dried and assembled hot under a positive pressure of dry argon or nitrogen to ensure an anhydrous, inert environment. This is critical as chlorosilanes react readily with atmospheric moisture to produce corrosive hydrogen chloride gas and siloxanes.[6][7]

-

Reagent Charging:

-

Charge the 500 mL flask with 1-octene (e.g., 56.1 g, 0.5 mol) and anhydrous toluene (200 mL).

-

Add Karstedt's catalyst (sufficient to provide ~10 ppm Pt relative to the reactants) to the flask.

-

-

Initiation of Reaction:

-

Begin vigorous stirring and gently heat the mixture to 50-60°C.

-

Load the dropping funnel with dichloromethylsilane (e.g., 63.3 g, 0.55 mol, a slight excess to ensure complete consumption of the alkene).

-

-

Controlled Addition: Add the dichloromethylsilane dropwise to the stirred, heated solution over a period of 60-90 minutes. The reaction is exothermic; maintain the internal temperature below 70°C by controlling the addition rate and, if necessary, using a cooling bath.

-

Reaction Completion and Monitoring: After the addition is complete, maintain the reaction mixture at 60°C for an additional 2-3 hours to drive the reaction to completion. The progress can be monitored by taking small, quenched aliquots for analysis by Gas Chromatography (GC), observing the disappearance of the 1-octene peak.

-

Cooling: Once the reaction is complete, turn off the heating and allow the crude reaction mixture to cool to room temperature under the inert atmosphere.

Caption: Workflow for the synthesis of Dichloromethyl(octyl)silane.

Part 2: Purification—Isolating the Target Molecule

The crude product contains the desired dichloromethyl(octyl)silane, unreacted dichloromethylsilane, the toluene solvent, and trace catalyst residues. Purification is paramount and is best achieved by fractional distillation under reduced pressure.[8] This technique separates compounds based on differences in their boiling points, and the reduced pressure allows the distillation to occur at lower temperatures, preventing thermal decomposition of the product.

Detailed Experimental Protocol: Purification

Equipment:

-

Fractional distillation apparatus (including a distillation flask, Vigreux or packed column, distillation head with thermometer, condenser, and receiving flasks)

-

Vacuum pump, cold trap, and manometer

-

Heating mantle

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum operation. The efficiency of the fractionating column is key to separating components with close boiling points.

-

Transfer and Degas: Transfer the crude reaction mixture to the distillation flask. Begin stirring and slowly apply vacuum to carefully remove any dissolved gases.

-

Solvent Removal: Gently heat the flask. The first fraction to distill will be the toluene solvent (b.p. ~111°C at atmospheric pressure, significantly lower under vacuum).

-

Precursor Removal: After the bulk of the toluene is removed, the temperature can be gradually increased. The next fraction will be the excess dichloromethylsilane (b.p. 41°C at atmospheric pressure).

-

Product Collection: A distinct temperature plateau will indicate the boiling point of the product, Dichloromethyl(octyl)silane.[9] Collect this fraction in a clean, pre-weighed receiving flask. The boiling point will be dependent on the vacuum level.

-

Shutdown: Once the product has been collected and the temperature begins to rise again or distillation ceases, stop the heating, allow the system to cool, and then slowly and carefully vent the apparatus with the inert gas before disassembling.

Caption: Workflow for the purification via fractional distillation.

Part 3: Quality Control and Characterization

Rigorous analytical validation is required to confirm the identity and purity of the synthesized Dichloromethyl(octyl)silane.

Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The spectra should show characteristic signals for the methyl and octyl groups, with chemical shifts influenced by the adjacent silicon atom.[1][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to assess purity by identifying the percentage of the main component versus any impurities.[11] MS provides the molecular weight and a fragmentation pattern that can be used to confirm the structure.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups, such as C-H stretches from the alkyl chains and the Si-Cl bond.[1]

Expected Analytical Data

The following table summarizes the expected characterization data for pure Dichloromethyl(octyl)silane.

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~0.8-0.9 ppm (triplet, 3H, -CH₃ of octyl); ~1.2-1.4 ppm (multiplet, 12H, -(CH₂)₆-); ~0.7 ppm (singlet, 3H, Si-CH₃); ~1.0 ppm (multiplet, 2H, -Si-CH₂-) |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to the 8 distinct carbons of the octyl chain and the single methyl carbon attached to silicon.[12] |

| GC-MS | Purity | >98% (as determined by peak area) |

| Molecular Ion (M⁺) | m/z consistent with C₉H₂₀Cl₂Si (MW: 227.24 g/mol ), showing characteristic isotopic pattern for two chlorine atoms.[1] | |

| Key Fragments | m/z = 113, 115 [(CH₃)SiCl₂]⁺ | |

| FTIR | Wavenumber (cm⁻¹) | ~2850-2960 (C-H stretching); ~800-850 (Si-Cl stretching) |

Part 4: Critical Safety and Handling Protocols

Chlorosilanes are hazardous materials that demand strict adherence to safety protocols.[6]

-

Corrosivity and Reactivity: Dichloromethyl(octyl)silane is corrosive and will cause severe skin burns and eye damage.[1] It reacts vigorously with water, alcohols, and other protic compounds to liberate large quantities of toxic and corrosive hydrogen chloride (HCl) gas.[6]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, a face shield, and a flame-retardant lab coat.[13]

-

Handling and Storage: All operations must be conducted under an inert atmosphere (N₂, Ar) to prevent hydrolysis.[14] Store the material in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials, away from sources of moisture.

-

Spill and Waste Management: Spills should be contained with an inert absorbent material (e.g., sand or vermiculite) and neutralized cautiously before disposal. Do not use water. All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.

References

- EP0488765A1 - Purification of silicon tetrachloride.

-

Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Accessed February 8, 2024. [Link]

- US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.

-

dichloromethyl methyl ether. Organic Syntheses Procedure. Accessed February 8, 2024. [Link]

-

Dichloro(diphenyl)silane | C12H10Cl2Si. MD Topology | NMR | X-Ray. Accessed February 8, 2024. [Link]

-

alcohol. Organic Syntheses Procedure. Accessed February 8, 2024. [Link]

-

Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. Accessed February 8, 2024. [Link]

-

Silane, dichloromethyloctyl- | C9H20Cl2Si. PubChem - NIH. Accessed February 8, 2024. [Link]

-

GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Accessed February 8, 2024. [Link]

-

Hydrosilylation of 1-Octene with Primary, Secondary, and Tertiary Silanes. ResearchGate. Accessed February 8, 2024. [Link]

-

GLOBAL SAFE HANDLING OF CHLOROSILANES. American Chemistry Council. Accessed February 8, 2024. [Link]

-

Fractional distillation. Wikipedia. Accessed February 8, 2024. [Link]

-

Chlorosilane Safety Guide. Scribd. Accessed February 8, 2024. [Link]

-

Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? ACS Publications. Accessed February 8, 2024. [Link]

-

Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Accessed February 8, 2024. [Link]

- US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.

-

Common Name: CHLOROPHENYLTRI- CHLOROSILANE HAZARD SUMMARY. NJ.gov. Accessed February 8, 2024. [Link]

-

Alkene Hydrosilylation Using Tertiary Silanes with α‐Diimine Nickel Catalysts. Princeton University Library. Accessed February 8, 2024. [Link]

-

Simple and fractional distillations | Chemical processes | MCAT. Khan Academy - YouTube. Accessed February 8, 2024. [Link]

-

Which capillary column we can use for GC analysis of chlorsilanes? ResearchGate. Accessed February 8, 2024. [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH. Accessed February 8, 2024. [Link]

-

Fractional Distillation | Organic Chemistry | Chemistry. FuseSchool - YouTube. Accessed February 8, 2024. [Link]

-

Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org. Accessed February 8, 2024. [Link]

-

NMR Chemical Shifts of Trace Impurities. EPFL. Accessed February 8, 2024. [Link]

-

Hydrosilylation reaction of 1-octene and 1,1,1,3,5,5,5-heptamethyltrisiloxane. ResearchGate. Accessed February 8, 2024. [Link]

-

Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Accessed February 8, 2024. [Link]

-

1H proton nmr spectrum of 1,1-dichloroethane. docbrown.info. Accessed February 8, 2024. [Link]

-

(Dichloromethyl)silane | CH4Cl2Si. PubChem - NIH. Accessed February 8, 2024. [Link]

-

A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs). ResearchGate. Accessed February 8, 2024. [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Accessed February 8, 2024. [Link]

Sources

- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. Verification Required - Princeton University Library [oar.princeton.edu]

- 4. mdpi.com [mdpi.com]

- 5. (Dichloromethyl)silane | CH4Cl2Si | CID 57353436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. globalsilicones.org [globalsilicones.org]

- 7. scribd.com [scribd.com]

- 8. Fractional distillation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. n-Octyldimethylchlorosilane(18162-84-0) 13C NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Hydrolysis Mechanism of Dichloromethyl(octyl)silane in Aqueous Solutions

Executive Summary

Dichloromethyl(octyl)silane is a difunctional organosilane that serves as a critical precursor for synthesizing silicone-based materials with tailored properties. Its utility is fundamentally dictated by its interaction with water, a process involving rapid hydrolysis followed by a more complex condensation phase. Understanding and controlling this mechanism is paramount for applications ranging from creating hydrophobic coatings to designing novel drug delivery matrices. This guide provides a detailed examination of the hydrolytic pathway of dichloromethyl(octyl)silane, explores the kinetics and factors influencing the reaction, and presents robust experimental protocols for its investigation. We will dissect the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction to Dichloromethyl(octyl)silane

Dichloromethyl(octyl)silane, with the chemical structure C₈H₁₇Si(CH₃)Cl₂, belongs to the family of organofunctional silanes. It possesses two key features that define its reactivity: two hydrolyzable chlorine atoms and two stable organic substituents (a methyl group and an octyl group) bonded to the silicon atom. The chlorine atoms are highly reactive leaving groups, making the molecule extremely susceptible to nucleophilic attack by water. The organic groups, particularly the long octyl chain, impart significant hydrophobicity and steric bulk, which profoundly influences the condensation behavior of the hydrolyzed intermediates and the properties of the final polysiloxane product.

The study of its hydrolysis is crucial as this reaction is the foundational step in producing silicone polymers. The resulting polysiloxanes can be linear chains or cyclic structures, and their final architecture—which dictates their physical and chemical properties—is a direct consequence of the conditions under which hydrolysis and condensation occur.

The Core Hydrolytic and Condensation Pathway

The transformation of dichloromethyl(octyl)silane in an aqueous environment is a two-stage process: an initial, vigorous hydrolysis step followed by a subsequent, slower condensation step.[1][2] Although often described sequentially, these reactions can occur concurrently once the initial hydrolysis has begun.[1]

Stage I: Rapid Hydrolysis of Silicon-Chloride Bonds

Upon contact with water, the silicon-chloride (Si-Cl) bonds undergo rapid and exothermic hydrolysis.[3] This reaction proceeds via a nucleophilic substitution mechanism (Sɴ2-Si), where the oxygen atom of a water molecule attacks the electrophilic silicon center.[2][4] This process is significantly faster and more vigorous than the hydrolysis of corresponding alkoxysilanes.[5][6]

The reaction for both chlorine atoms proceeds as follows:

C₈H₁₇Si(CH₃)Cl₂ + 2H₂O → C₈H₁₇Si(CH₃)(OH)₂ + 2HCl

A critical consequence of this stage is the production of hydrogen chloride (HCl).[3][6] The generated HCl dissolves in the aqueous medium, drastically lowering the pH and creating a strongly acidic environment.[6] This in-situ acid generation acts as a catalyst for subsequent hydrolysis and condensation reactions.[2]

The Silanediol Intermediate: Methyl(octyl)silanediol

The primary product of the hydrolysis is methyl(octyl)silanediol [C₈H₁₇Si(CH₃)(OH)₂]. This molecule, containing two reactive silanol (Si-OH) groups, is a key intermediate. However, monomeric silanols are generally unstable and readily participate in self-condensation reactions.[5] The persistence of this silanediol in solution is typically brief, especially under the acidic conditions created during its formation.[2]

Stage II: Condensation to Polysiloxanes

The newly formed silanol groups are highly reactive and condense with each other to form silicon-oxygen-silicon (Si-O-Si) linkages, the backbone of polysiloxanes.[5] This process releases water as a byproduct.

n C₈H₁₇Si(CH₃)(OH)₂ → [-Si(CH₃)(C₈H₁₇)-O-]ₙ + nH₂O

Because the starting monomer is difunctional (has two reactive sites), the condensation can lead to the formation of both linear polymer chains and cyclic oligomers. The ratio of these products is heavily dependent on reaction conditions such as concentration, temperature, and pH.

Below is a diagram illustrating the overall transformation pathway.

Caption: Overall reaction pathway of Dichloromethyl(octyl)silane hydrolysis and condensation.

Reaction Kinetics and Influencing Factors

The rate of hydrolysis and the structure of the resulting polysiloxane are not fixed; they are highly dependent on several experimental parameters.[7] Controlling these factors is the key to achieving reproducible results and desired material properties.

The Role of pH

The hydrolysis of silanes is catalyzed by both acids and bases, with the reaction rate being slowest around a neutral pH of 7.[2] For dichloromethyl(octyl)silane, the reaction is autocatalytic. The initial hydrolysis produces HCl, which rapidly lowers the pH and accelerates the reaction.[6]

-

Acid Catalysis (pH < 7): Under acidic conditions, a silane's chlorine atom is protonated, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to attack by water.[2]

-

Base Catalysis (pH > 7): In basic media, the nucleophile is the more potent hydroxide ion (OH⁻), which attacks the silicon atom directly.[2][4]

Temperature Effects

The hydrolysis of chlorosilanes is a highly exothermic process.[3] Without proper thermal management, the reaction temperature can increase rapidly, leading to uncontrolled reaction rates and potentially hazardous pressure buildup from the vaporization of HCl and other volatile components. Elevated temperatures also accelerate the subsequent condensation reactions.[8] Therefore, conducting the reaction in a controlled temperature bath is crucial for safety and reproducibility.

Steric and Inductive Effects

The organic groups attached to the silicon atom significantly influence reactivity.[2][9]

-

Inductive Effect: The methyl group is electron-donating, which slightly destabilizes the positively charged transition state in acid-catalyzed hydrolysis, but this effect is generally minor compared to steric factors.[2]

-

Steric Hindrance: The bulky octyl group presents a significant steric shield around the silicon atom. This steric hindrance can slow the rate of both hydrolysis and, more significantly, the condensation of the silanediol intermediates.[10] Slower condensation may favor the formation of more ordered or cyclic structures over rapidly formed, random linear polymers.

Summary of Influencing Factors

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale & Causality |

| pH | Fastest at low (<4) and high (>10) pH; slowest near pH 7.[2] | Also pH-dependent; rate minimum is shifted towards pH 4-5. | Acid and base catalysis mechanisms provide lower energy pathways for nucleophilic attack on silicon.[2] |

| Temperature | Increases significantly with temperature. | Increases significantly with temperature.[8] | Provides the necessary activation energy for the reactions; must be controlled due to the exothermic nature of chlorosilane hydrolysis.[3] |

| Concentration | Higher concentration of silane can lead to localized heating. | Higher concentration of silanol intermediates favors intermolecular condensation, leading to higher molecular weight polymers. | Increased proximity of reactive species enhances reaction probability. |

| Steric Bulk (Octyl Group) | May slightly decrease the rate compared to less hindered silanes. | Significantly decreases the rate.[10] | The bulky group physically blocks the approach of water molecules and other silanol groups to the reactive silicon center. |

Experimental Protocol for Mechanistic Investigation

To validate the theoretical mechanism and understand the influence of various parameters, a well-designed experimental workflow is essential. This protocol outlines a method to monitor the hydrolysis of dichloromethyl(octyl)silane and characterize its products.

Safety Precaution: Dichloromethyl(octyl)silane reacts vigorously with moisture to produce corrosive HCl gas.[6] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Objective

To monitor the disappearance of the dichloromethyl(octyl)silane starting material and the formation of silanol intermediates and final polysiloxane products in a biphasic water/organic solvent system using spectroscopic techniques.

Materials and Reagents

-

Dichloromethyl(octyl)silane (≥97%)

-

Deionized Water

-

Deuterated Chloroform (CDCl₃) with 0.03% TMS (for NMR)

-

Anhydrous Toluene (as an inert, water-immiscible solvent)

-

Round-bottom flask with a magnetic stirrer

-

Ice-water bath

-

Pressure-equalizing dropping funnel

-

Septa and needles for inert atmosphere handling

-

NMR tubes, FTIR crystal, GC-MS vials

Experimental Workflow Diagram

Sources

- 1. gelest.com [gelest.com]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 10. hydrophobe.org [hydrophobe.org]

Safety precautions and handling guidelines for Dichloromethyl(octyl)silane

Technical Safety Guide: Dichloromethyl(octyl)silane

Executive Summary

Dichloromethyl(octyl)silane is a bifunctional organosilane characterized by a long lipophilic octyl chain and two reactive silicon-chlorine bonds.[1] It is primarily used as a surface modifier to impart hydrophobicity to substrates (silica, glass, ceramics) or as an intermediate in silicone synthesis.

Critical Hazard Profile:

-

Hydrolytic Instability: Reacts violently with moisture to release hydrogen chloride (HCl) gas.[1]

-

Corrosivity: Categorized as Skin Corr.[1][2][3] 1A/1B . The combination of lipophilicity (octyl chain) and corrosivity (Si-Cl) allows the compound to adhere tenaciously to skin while simultaneously releasing acid, causing deep, difficult-to-treat chemical burns.[1]

-

Combustibility: Flash point is ~95°C, classifying it as a combustible liquid (Class IIIB), but the primary danger remains its reactivity.

Chemical Identity & Physicochemical Profile

Understanding the physical properties is essential for engineering controls.[1] The high boiling point indicates low volatility of the parent compound, but the decomposition product (HCl) is highly volatile.

| Property | Value | Technical Implication |

| CAS Number | 14799-93-0 | Unique identifier for inventory/SDS verification. |

| Formula | C₉H₂₀Cl₂Si | Bifunctional: 2 x Cl (reactive), 1 x Octyl (lipophilic).[1] |

| Molecular Weight | 227.25 g/mol | Heavy vapor density relative to air.[1] |

| Boiling Point | ~230 °C | Low vapor pressure at RT; however, fumes in moist air.[1] |

| Density | 0.970 g/mL | Immiscible with and lighter than water (if no reaction occurred).[1] |

| Flash Point | 95 °C (203 °F) | Combustible.[1] Keep away from high heat/open flames. |

| Solubility | Reacts with Water | Do not use aqueous extraction for purification.[1] |

Hazard Analysis & Toxicology

Mechanism of Injury

Upon contact with mucous membranes or skin, Dichloromethyl(octyl)silane undergoes rapid hydrolysis.[1]

-

Immediate Threat: Exothermic release of HCl gas causes thermal and chemical burns.[1]

-

Secondary Threat: The octyl-silanol byproducts can polymerize into a silicone oil/resin that coats the burn site, potentially trapping the acid against the tissue and complicating decontamination.

GHS Classification[1]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Serious Eye Damage: Category 1.[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation via HCl fumes).[1]

Engineering Controls & Personal Protective Equipment (PPE)

Defense in Depth Strategy: Reliance on PPE alone is a failure mode.[1] Engineering controls must be the primary barrier.[1]

Engineering Controls

-

Ventilation: Handle only in a certified chemical fume hood or glovebox.[1]

-

Inert Atmosphere: Store and transfer under Nitrogen (

) or Argon (

PPE Selection Matrix

Standard nitrile gloves provide only splash protection.[1] The octyl chain increases permeation through lipophilic rubber matrices compared to methyl-chlorosilanes.[1]

| Component | Recommendation | Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Impermeable to both chlorosilanes and organic solvents.[1] Essential for spill cleanup.[1] |

| Gloves (Dexterity) | Double Nitrile (5 mil min) | Outer glove: Nitrile (sacrificial).[1] Inner glove: Nitrile.[1][2][4][5][6] Change immediately upon splash.[1][2] |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient.[1] Fumes can bypass glasses; liquid reacts with eye moisture to cause blindness.[1] |

| Body Protection | Chemical Resistant Apron | Tychem® or similar chemically resistant fabric recommended over standard cotton lab coats.[1] |

Operational Protocols

Handling & Transfer Workflow

-

Never pour chlorosilanes directly from the bottle in an open lab environment.[1]

-

Syringe Technique: Use oven-dried glass syringes with Luer-lock stainless steel needles.[1]

-

Cannula Transfer: For volumes >20 mL, use positive pressure cannula transfer techniques.[1]

Figure 1: Decision logic for the safe transfer of moisture-sensitive chlorosilanes.

Emergency Response & Decontamination

Spill Management

-

Evacuate: Clear the immediate area.

-

Ventilate: Ensure fume hood sash is lowered or lab ventilation is maxed.

-

Absorb: Do NOT use water.[1] Use dry sand, vermiculite, or clay-based absorbents.[1]

-

Neutralize: Treat the absorbed material as described in section 6.2.[1]

Quenching & Disposal Protocol

Direct addition of water to Dichloromethyl(octyl)silane is dangerous due to rapid HCl evolution and heat generation.[1] A "Step-Down" quenching method is required.[1][7][8]

The "Step-Down" Quench:

-

Dilution: Dilute the residual silane in an inert solvent (Hexane, Toluene) to reduce thermal density.[1]

-

Alcoholysis: Slowly add an alcohol (Isopropanol or Ethanol) at 0°C. This converts the violent Si-Cl bond to a stable Si-OR bond, releasing HCl more controllably.[1]

-

Note: Add a base (Sodium Bicarbonate or Triethylamine) to scavenge the acid if the volume is large.

-

-

Hydrolysis: Once the mixture is no longer fuming, water can be added safely to finish the hydrolysis.[1]

Figure 2: Step-down quenching pathway to prevent thermal runaway and acid gas release.[1]

References

-

PubChem. (n.d.).[1] Silane, dichloromethyloctyl- (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

Gelest, Inc. (2020).[1] Silanes and Silicones: Handling and Safety. Gelest Technical Brochures. Retrieved October 26, 2023, from [Link]

Sources

- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ehrs.upenn.edu [ehrs.upenn.edu]

- 3. Octyltrichlorosilane | 5283-66-9 [chemicalbook.com]

- 4. ehs.sfsu.edu [ehs.sfsu.edu]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

Technical Guide: Thermal Stability and Decomposition of Dichloromethyl(octyl)silane

[1]

Executive Summary

Dichloromethyl(octyl)silane (CAS: 14799-93-0) is a critical organosilane precursor used primarily for the introduction of hydrophobic octyl (C8) functionalities onto inorganic substrates (e.g., silica, glass, metal oxides).[1] Its utility in synthesizing stationary phases for Reversed-Phase Chromatography (C8-HPLC columns) and creating self-assembled monolayers (SAMs) relies heavily on the integrity of its Si-C bonds and the controlled reactivity of its Si-Cl groups.[1]

This guide provides a rigorous analysis of its thermal behavior.[1] Unlike simple organic solvents, this molecule exhibits a dual-instability profile : it is kinetically unstable toward moisture (hydrolysis) at ambient temperatures and thermodynamically unstable toward oxidative degradation at elevated temperatures (>250°C).[1] Understanding these decomposition pathways is essential for ensuring reproducible surface modification and safe process scale-up.[1]

Physicochemical Profile

The thermal management of Dichloromethyl(octyl)silane requires precise knowledge of its physical constants. The relatively low flash point (43°C) necessitates strict inert handling, not just for chemical stability, but for fire safety.

Table 1: Critical Physicochemical Properties

| Property | Value | Context for Stability |

| Molecular Formula | Amphiphilic structure (Hydrophobic tail + Reactive head) | |

| Molecular Weight | 227.25 g/mol | Moderate volatility |

| Boiling Point | 234°C | High process window for vapor phase deposition |

| Flash Point | 43°C | Flammable ; requires grounding and N2/Ar blanket |

| Density | 0.97 g/mL | Immiscible with water (reacts at interface) |

| Vapor Pressure | ~0.79 kPa (76°C) | Requires vacuum for distillation/purification |

| Corrosivity | Skin Corr. 1A | Generates HCl upon decomposition |

Mechanisms of Degradation

The decomposition of Dichloromethyl(octyl)silane proceeds via two distinct, non-overlapping mechanisms depending on the environmental stressor: Hydrolytic Decomposition (moisture-driven) and Thermal Pyrolysis (heat-driven).[1]

Pathway A: Hydrolytic Decomposition (Ambient Instability)

This is the most common mode of failure in laboratory and industrial settings. The Si-Cl bond is highly electrophilic.[1] Upon contact with water (even atmospheric humidity), it undergoes rapid nucleophilic substitution.[1]

-

Step 1 (Hydrolysis): Water attacks the silicon atom, displacing chloride as HCl gas.[1]

-

Step 2 (Condensation): The resulting silanols (Si-OH) are unstable and spontaneously condense to form siloxane linkages (Si-O-Si).[1][2]

-

Result: The liquid precursor turns into a viscous, cloudy gel or white solid (polysiloxane), rendering it useless for surface modification.

Pathway B: Thermal Pyrolysis & Oxidation (Process Instability)

In an inert atmosphere, the molecule is stable up to approximately 250–300°C. Above this threshold, energy is sufficient to cleave the alkyl chain.

-

-Hydride Elimination: At high temperatures, the octyl chain can eliminate an alkene (1-octene), leaving a silicon-hydride species.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Homolytic Scission: The C-C bonds within the octyl chain are generally weaker than the Si-C bond.[1] Thermal stress often leads to fragmentation of the organic tail before the silicon anchor detaches.

-

Oxidative Degradation: In the presence of air at elevated temperatures (>150°C), the octyl chain oxidizes rapidly, forming peroxides and eventually cleaving the chain, leaving a hydrophilic silica-like surface.

Visualization of Decomposition Pathways

Figure 1: Dual decomposition pathways showing moisture sensitivity (blue path) and thermal degradation (red path).[1]

Experimental Protocols for Stability Validation

To validate the quality of Dichloromethyl(octyl)silane before use in critical applications (e.g., drug delivery vehicle synthesis), the following protocols are recommended.

Protocol 1: Hydrolytic Integrity Check (Proton NMR)

Objective: Detect early stages of hydrolysis (formation of HCl or silanol dimers) which are not visible to the naked eye.

-

Sampling: In a nitrogen-filled glovebox, dissolve 50 µL of the silane in 600 µL of anhydrous

(stored over molecular sieves). -

Tube Preparation: Use a screw-cap NMR tube with a PTFE septum to prevent moisture ingress during transfer.[1]

-

Acquisition: Run a standard

-NMR. -

Analysis:

Protocol 2: Thermal Limit Determination (TGA)

Objective: Determine the "Process Safe Window" for vapor deposition or curing.[1]

-

Instrument: Thermogravimetric Analyzer (TGA).[1]

-

Atmosphere: Flowing Nitrogen (50 mL/min) to mimic inert process conditions. Note: Do not use air, as oxidation will mask the intrinsic stability.

-

Pan: Platinum or Alumina (Aluminum pans may react with generated HCl).[1]

-

Ramp: 10°C/min from 25°C to 600°C.

-

Data Interpretation:

-

: The temperature at 1% weight loss. For pure Dichloromethyl(octyl)silane, this should be near the boiling point (evaporation) unless confined.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Residue: If the pan is open, the sample should evaporate cleanly (

234°C). Significant residue (>5%) indicates polymerization (sample was already partially hydrolyzed) or decomposition before evaporation.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

Handling and Storage Strategy

The causality of degradation is almost exclusively linked to seal integrity .

-

Primary Storage: Must be stored under an inert atmosphere (Argon or Nitrogen).[1] Septum-sealed bottles are insufficient for long-term storage (>1 month) due to diffusion.[1] Flame-sealed ampoules or stainless steel cylinders are required for bulk storage.[1]

-

Transfer: Never pour. Use cannula transfer or positive-pressure syringe techniques.[1]

-

Neutralization (Spill Management): Do not use water.[1][3] Cover spills with dry lime or sodium bicarbonate to neutralize the acid generated, then absorb with dry vermiculite.

References

-

PubChem . Silane, dichloromethyloctyl- (Compound).[1][4] National Library of Medicine.[1] Available at: [Link][1]

-

Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (Technical guide on hydrolysis kinetics and silane stability). Available at: [Link][1]

-

Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry, 2006.[1][4] (Authoritative source on alkylsilane surface chemistry). Available at: [Link]

Sources

- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Reactivity of Dichloromethyl(octyl)silane with Different Functional Groups

Introduction

Dichloromethyl(octyl)silane (C₉H₂₀Cl₂Si) is a bifunctional organosilane compound featuring two reactive chloro groups and two stable organic substituents, a methyl and an octyl group, attached to a central silicon atom.[1] This structure imparts a dual nature to the molecule: the chlorosilyl moiety provides a reactive center for covalent bond formation with a variety of nucleophilic functional groups, while the octyl chain offers hydrophobicity and steric bulk. These characteristics make it a valuable reagent in materials science, surface chemistry, and drug development for applications ranging from the creation of self-assembled monolayers to the modification of chromatographic supports and the functionalization of nanoparticles.[2][3]

This technical guide provides a comprehensive overview of the reactivity of dichloromethyl(octyl)silane with key functional groups, including hydroxyl, amino, and carboxyl groups. It is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and guidance on the characterization of the resulting products.

General Principles of Reactivity

The reactivity of dichloromethyl(octyl)silane is dominated by the susceptibility of the silicon-chlorine (Si-Cl) bonds to nucleophilic attack. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electrophilic and the Si-Cl bonds polarized. Nucleophiles readily attack the silicon center, leading to the displacement of the chloride leaving group. The reaction typically proceeds via a nucleophilic substitution mechanism.

The presence of two chloro groups allows for sequential reactions, enabling the molecule to act as a linker or cross-linker. The first substitution reaction is generally faster than the second due to the electron-donating effect of the newly introduced group, which slightly reduces the electrophilicity of the silicon atom for the subsequent reaction.

It is crucial to control the reaction conditions, particularly the presence of water. Dichloromethyl(octyl)silane is highly susceptible to hydrolysis, where water acts as a nucleophile.[4] This reaction initially forms a silanol intermediate (Octyl(CH₃)Si(OH)Cl), which can then condense with other silanol molecules to form polysiloxane networks.[4] Therefore, most reactions are carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Reactivity with Hydroxyl Groups (-OH)

The reaction of dichloromethyl(octyl)silane with hydroxyl groups is one of its most common and important applications, particularly in the surface modification of materials like glass, silica, and metal oxides.[5][6] This process, known as silanization, replaces the hydrophilic surface silanol (Si-OH) or metal hydroxyl (M-OH) groups with a hydrophobic octylmethylsilyl layer.[7]

Mechanism:

The reaction proceeds through a nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon atom of the dichloromethyl(octyl)silane.[7] A molecule of hydrogen chloride (HCl) is eliminated for each Si-Cl bond that reacts.[7] Often, a tertiary amine base like triethylamine or pyridine is added to the reaction mixture to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.

Experimental Workflow for Surface Silanization:

Caption: General workflow for the silanization of a hydroxyl-terminated surface.

Detailed Protocol: Silanization of Silica Gel

-

Activation/Cleaning: Suspend 10 g of silica gel in 100 mL of 1 M hydrochloric acid and stir for 2 hours at room temperature to protonate the surface silanol groups. Filter the silica gel and wash with deionized water until the filtrate is neutral.

-

Drying: Dry the activated silica gel in a vacuum oven at 120°C for at least 4 hours to remove physisorbed water. Cool down under vacuum or in a desiccator.

-

Silanization Reaction: In a three-necked flask under a nitrogen atmosphere, suspend the dried silica gel in 100 mL of anhydrous toluene. Add 5 mL of triethylamine as an acid scavenger. While stirring, slowly add a solution of 5 g of dichloromethyl(octyl)silane in 20 mL of anhydrous toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours with continuous stirring.

-

Rinsing: After cooling to room temperature, filter the silanized silica gel. Wash sequentially with toluene, methanol, and diethyl ether (50 mL each) to remove unreacted silane and byproducts.

-

Curing: Dry the functionalized silica gel under vacuum at 80°C for 2 hours to promote the formation of stable siloxane bonds.

Data Summary Table:

| Parameter | Value/Condition | Rationale |

| Substrate | Silica Gel | High surface area with abundant hydroxyl groups. |

| Solvent | Anhydrous Toluene | Inert, aprotic solvent; high boiling point for reflux. |

| Reagent Ratio | Excess Silane | Ensures complete surface coverage. |

| Acid Scavenger | Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. |

| Temperature | 110°C (Reflux) | Provides sufficient activation energy for the reaction. |

| Reaction Time | 4 hours | Allows for completion of the reaction. |

Reactivity with Amino Groups (-NH₂, -NHR)

Dichloromethyl(octyl)silane reacts readily with primary and secondary amines to form aminosilanes. This reaction is analogous to the reaction with hydroxyl groups, with the nitrogen atom of the amine acting as the nucleophile.

Mechanism:

The lone pair of electrons on the nitrogen atom attacks the silicon center, displacing a chloride ion. This reaction also produces HCl as a byproduct, which will react with the basic amine starting material to form an ammonium salt. Therefore, it is necessary to use at least two equivalents of the amine: one to react with the silane and one to act as the acid scavenger. Alternatively, one equivalent of the amine and one equivalent of a non-nucleophilic tertiary amine base can be used.

Reaction Scheme:

Caption: Reaction of dichloromethyl(octyl)silane with a primary amine.

Detailed Protocol: Synthesis of N-Butyl-N-(chloro(methyl)octylsilyl)amine

-

Setup: To a flame-dried 250 mL three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add 100 mL of anhydrous diethyl ether and 14.6 g (0.2 mol) of n-butylamine.

-

Cooling: Cool the reaction flask to 0°C in an ice bath.

-

Addition of Silane: Dissolve 22.7 g (0.1 mol) of dichloromethyl(octyl)silane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the silane solution dropwise to the stirred amine solution over a period of 1 hour. A white precipitate of n-butylammonium chloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Workup: Filter the reaction mixture to remove the ammonium salt. Wash the salt with dry diethyl ether to recover any trapped product.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation.

Data Summary Table:

| Parameter | Value/Condition | Rationale |

| Nucleophile | n-Butylamine | Primary amine for monosubstitution. |

| Stoichiometry | 2:1 (Amine:Silane) | One equivalent acts as the nucleophile, one as the acid scavenger. |

| Solvent | Anhydrous Diethyl Ether | Aprotic, low boiling point for easy removal. |

| Temperature | 0°C to Room Temp. | Controls the initial exothermic reaction. |

| Reaction Time | 4 hours | Ensures complete reaction. |

Reactivity with Carboxylic Acids (-COOH)

Dichloromethyl(octyl)silane can react with carboxylic acids to form silyl esters. However, this reaction is generally less favorable than with hydroxyl or amino groups and often requires activation or specific catalysts.[8] The direct reaction can be slow and may not proceed to completion. A more common approach is to first convert the carboxylic acid to its more nucleophilic carboxylate salt (e.g., sodium or potassium salt).

Mechanism:

The carboxylate anion acts as a potent nucleophile, attacking the silicon atom and displacing a chloride ion to form the silyl ester. This method avoids the generation of HCl and typically proceeds under milder conditions.

Experimental Workflow:

Caption: Workflow for the synthesis of silyl esters from carboxylic acids.

Detailed Protocol: Synthesis of Octyl(methyl)silyl Chloroacetate

-

Carboxylate Formation: In a 250 mL flask, dissolve 9.45 g (0.1 mol) of chloroacetic acid in 100 mL of anhydrous tetrahydrofuran (THF). Carefully add 2.4 g (0.1 mol) of sodium hydride in small portions. Stir until hydrogen gas evolution ceases (approximately 1 hour).

-

Reaction with Silane: To the resulting suspension of sodium chloroacetate, add a solution of 22.7 g (0.1 mol) of dichloromethyl(octyl)silane in 50 mL of anhydrous THF dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Workup: Filter the reaction mixture to remove the sodium chloride precipitate.

-

Purification: Remove the THF from the filtrate under reduced pressure. The resulting silyl ester can be purified by vacuum distillation.

Data Summary Table:

| Parameter | Value/Condition | Rationale |

| Nucleophile | Sodium Chloroacetate | Activated form of the carboxylic acid for efficient reaction. |

| Stoichiometry | 1:1 (Carboxylate:Silane) | For monosubstitution. |

| Solvent | Anhydrous THF | Aprotic polar solvent, solubilizes reactants. |

| Temperature | Room Temperature | Sufficient for the reaction with the activated nucleophile. |

| Reaction Time | 12 hours | Allows the slower reaction to proceed to completion. |

Characterization of Reaction Products

The successful functionalization using dichloromethyl(octyl)silane can be confirmed using a variety of analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for monitoring the reaction, especially for surface modifications. The disappearance of the broad -OH stretch (around 3400 cm⁻¹) of silica and the appearance of C-H stretching vibrations (2850-2960 cm⁻¹) from the octyl group are indicative of successful silanization.[9][10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can confirm the presence of the octyl and methyl groups on the silicon atom.[13]

-

¹³C NMR: Provides detailed information about the carbon skeleton of the attached groups.

-

²⁹Si NMR: This is particularly useful for characterizing organosilicon compounds.[14] The chemical shift of the silicon atom will change significantly upon substitution of the chlorine atoms with other functional groups, providing direct evidence of the reaction.[15][16][17]

-

-

Mass Spectrometry (MS): Can be used to determine the molecular weight of the synthesized compounds, confirming the expected structure.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.), which can be compared with the calculated values for the expected product.

Applications in Research and Drug Development

The versatile reactivity of dichloromethyl(octyl)silane makes it a valuable tool in several areas:

-

Chromatography: Used to create hydrophobic stationary phases for reversed-phase chromatography (e.g., C8 columns) by bonding to a silica support.[3][18][19] This allows for the separation of non-polar analytes.

-

Surface Modification: Imparts hydrophobicity to surfaces, which can be useful for creating water-repellent coatings, preventing non-specific protein adsorption on biosensors, and modifying the surfaces of medical implants.

-

Drug Delivery: Functionalization of nanoparticles (e.g., silica or gold nanoparticles) with dichloromethyl(octyl)silane can improve their stability in biological media and allow for the attachment of targeting ligands or drug molecules.

-

Protecting Groups: The silyl group can be used to protect sensitive functional groups like alcohols and amines during multi-step organic syntheses.

Conclusion

Dichloromethyl(octyl)silane is a highly reactive and versatile bifunctional reagent. Its chemistry is primarily governed by the electrophilic nature of the silicon atom and the lability of the Si-Cl bonds. By carefully controlling reaction conditions, particularly the exclusion of water, it can be effectively reacted with a range of nucleophilic functional groups, including hydroxyl, amino, and carboxyl moieties. This capability allows for the precise modification of surfaces and molecules, making it an indispensable tool for researchers and professionals in materials science, analytical chemistry, and drug development. The proper application of analytical techniques such as FTIR and NMR is crucial for verifying the outcomes of these reactions and ensuring the desired product has been obtained.

References

-

Gelest Technical Library. (n.d.). Reacting with the Substrate. Retrieved from [Link]

-

Rochow, E. G. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 21(18), 3577–3583. Retrieved from [Link]

-

Corriu, R. J. P., et al. (n.d.). Novel Hydrolysis Pathways of Dimesityldifluorosilane via an Anionic Five-Coordinated Silicate and a Hydrogen-Bonded Bisilonate. datapdf.com. Retrieved from [Link]

-

Ouchi, A., et al. (n.d.). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole without Conventional Protection. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Gerdes, A., & Wittmann, G. (n.d.). Reactive Transport of Silanes in Cement Based Materials. Hydrophobe.org. Retrieved from [Link]

-

Hair, M. L., & Hertl, W. (1969). Reaction of Methylsilanols with Hydrated Silica Surfaces: The Hydrolysis of Trichloro-, Dichloro-, and Monochloromethylsilanes and the Effects of Curing. The Journal of Physical Chemistry, 73(12), 4269–4276. Retrieved from [Link]

-

Armistead, C. G., & Hockey, J. A. (1967). Reactions of chloromethyl silanes with hydrated Aerosil silicas. Transactions of the Faraday Society, 63, 2549. Retrieved from [Link]

-

PubChem. (n.d.). Silane, dichloromethyloctyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Eco-Friendly Octylsilane-Modified Amino-Functional Silicone Coatings for a Durable Hybrid Organic–Inorganic Water-Repellent Textile Finish. Retrieved from [Link]

-

Williams, E. A. (n.d.). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Silanization of di-n-octyldichlorosilane as a route to improve the integration of titanium dioxide in polypropylene. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1989). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl n-Phenylcarbamate. Organic Syntheses, 68, 79. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR (a) and TGA (b) analysis of silanized silica: curve 1, untreated SiO 2. Retrieved from [Link]

-

Fischer, R., et al. (2012). Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. Inorganic Chemistry, 51(24), 13195–13204. Retrieved from [Link]

-

Ciesla, L. M., & Waksmundzka-Hajnos, M. (2017). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. Molecules, 22(8), 1308. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Aromatic Silicone Diols. Retrieved from [Link]

-

Jain, R., & Shankar, R. (2024). Organosilanes as synthetic precursors for oligosiloxanes and phenylsilica spheres. New Journal of Chemistry. Retrieved from [Link]

-

An Application of Thin Layer Chromatography Combined with Optical Densitometry to Quantitative Analysis of Diphenylamine and Its. (n.d.). yadda.icm.edu.pl. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of thiocarboxylate silane.

-

Wikipedia. (n.d.). Silanization. Retrieved from [Link]

-

INFRARED STUDY OF THE SILICA/SILANE REACTION. (n.d.). ris.utwente.nl. Retrieved from [Link]

-

Walensky, J. R., et al. (2014). 29Si NMR Spectra of Silicon-Containing Uranium Complexes. Organometallics, 33(22), 6578–6583. Retrieved from [Link]

-

YouTube. (2023, May 13). How to Silanize Slides. Retrieved from [Link]

-

Busch, K. L. (2008). Biochemical Applications of Chromatography/SIMS. Journal of Planar Chromatography--Modern TLC, 21(5), 333–339. Retrieved from [Link]

-

RSC Publishing. (n.d.). In situ silane activation enables catalytic reduction of carboxylic acids. Retrieved from [Link]

-

Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. (2023, December 15). researchgate.net. Retrieved from [Link]

-

Romero-Sánchez, L. B., et al. (2020). Synthesis, characterization and biological evaluation of octyltrimethylammonium tetrathiotungstate. Biometals, 33(6), 335–345. Retrieved from [Link]

-

News-Medical. (n.d.). Applications of Thin Layer Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2. FTIR spectra of (a) untreated silica, (b) 1% silane-treated... Retrieved from [Link]

-

YouTube. (2022, October 28). Statement-1: Dimethyl dichloro silane on hydrolysis followed by condensation gives cross-linked... Retrieved from [Link]

-

YouTube. (2019, December 17). Carboxylic Acids to Alcohols, Part 5: Silanes. Retrieved from [Link]

-

Matinlinna, J. P., et al. (2018). Silane adhesion mechanism in dental applications and surface treatments: A review. Dental Materials, 34(1), 13–28. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. Retrieved from [Link]

-

Leist, M., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(3-4), 273–279. Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from [Link]

-

Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). nopr.niscair.res.in. Retrieved from [Link]

-

BioForce Nanosciences. (2011, November 22). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of polysiloxane containing oligo(oxyethylene) sulfate salt. Retrieved from [Link]

-

Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]

Sources

- 1. Silane, dichloromethyloctyl- | C9H20Cl2Si | CID 84649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reacting with the Substrate - Gelest [technical.gelest.com]

- 6. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silanization - Wikipedia [en.wikipedia.org]

- 8. In situ silane activation enables catalytic reduction of carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]

- 11. researchgate.net [researchgate.net]

- 12. cetjournal.it [cetjournal.it]

- 13. Synthesis, characterization and biological evaluation of octyltrimethylammonium tetrathiotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. unige.ch [unige.ch]

- 17. pascal-man.com [pascal-man.com]

- 18. news-medical.net [news-medical.net]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Controlled Formation of Self-Assembled Monolayers (SAMs) using Dichloromethyl(octyl)silane

Executive Summary

This guide details the protocol for generating hydrophobic self-assembled monolayers (SAMs) on silica-based substrates using Dichloromethyl(octyl)silane (CAS: 14799-93-0).

Unlike the more common octyltrichlorosilane (OTS), which forms rigid, highly cross-linked 2D networks, dichloromethyl(octyl)silane acts as a difunctional silanizing agent. It offers a distinct advantage in process control: the presence of the methyl group reduces steric packing density, while the difunctional nature limits the risk of massive bulk polymerization often seen with trichlorosilanes. This makes it an ideal candidate for applications requiring moderate hydrophobicity , reduced surface friction , and reproducible surface passivation in microfluidics and drug delivery devices.

Chemical Foundation & Mechanism

The Precursor[1]

-

Chemical Name: Dichloromethyl(octyl)silane[1]

-

Abbreviation: C8-DMS

-

Formula:

-

Functionality: Difunctional (Two hydrolyzable -Cl groups).

Mechanistic Insight: The "Loop vs. Network" Distinction

The choice between a trichloro- and a dichloro- silane fundamentally alters the monolayer architecture.

-

Trichlorosilanes (e.g., OTS): Form a dense, 2D cross-linked siloxane network. While stable, they are notoriously sensitive to humidity, often leading to vertical polymerization (islands) and surface roughness.

-

Dichlorosilanes (C8-DMS): Can only form linear chains or surface "loops." They cannot cross-link in two dimensions. The methyl group on the silicon atom introduces steric bulk, preventing the alkyl chains from packing into a crystalline-like density. This results in a "liquid-expanded" phase monolayer that is more compliant but slightly less hydrophobic than OTS.

Reaction Pathway Visualization

The following diagram illustrates the specific binding mechanism of C8-DMS compared to the bulk polymerization risk.

Figure 1: Mechanistic pathway of Dichloromethyl(octyl)silane deposition. Control of water content is the primary variable preventing bulk polymerization.

Materials & Equipment

| Category | Item | Specification |

| Precursor | Dichloromethyl(octyl)silane | >97% Purity, CAS: 14799-93-0 |

| Solvent | Toluene (or n-Hexane) | Anhydrous (<50 ppm water), 99.8% |

| Cleaning | Sulfuric Acid ( | 96% (for Piranha) |

| Cleaning | Hydrogen Peroxide ( | 30% (for Piranha) |

| Hardware | Glassware | Silanized or dedicated glass to prevent wall-loss |

| Atmosphere | Nitrogen/Argon | Dry gas stream |

Safety Warning:

-

HCl Evolution: The reaction of chlorosilanes with surface moisture releases Hydrogen Chloride (HCl) gas. All steps must be performed in a fume hood.

-

Piranha Solution: Extremely corrosive and explosive if mixed with organics. Use full PPE (Face shield, acid apron).

Experimental Protocol (Liquid Phase)

This protocol utilizes a liquid-phase deposition method optimized for reproducibility.

Phase 1: Substrate Activation (The Foundation)

Goal: To maximize surface hydroxyl (-OH) density.

-

Solvent Clean: Sonicate substrate (Silicon wafer/Glass) in Acetone (10 min), then Isopropanol (10 min). Dry with

. -

Hydroxylation (Choose ONE):

-

Method A (Standard):Piranha Etch. Mix

(3:1) slowly. Immerse substrate for 20 minutes. Rinse copiously with deionized water (18.2 MΩ). -

Method B (Dry):Oxygen Plasma. 100W, 0.5 mbar, 5 minutes.

-

-

Drying: Dry strictly with

gun. Do not bake at high temp (>150°C) immediately before silanization, as this dehydrates the surface silanols needed for bonding.

Phase 2: Silanization Reaction

Goal: Controlled deposition of the monolayer.

-

Environment: Set up a reaction vessel (glass jar or beaker) inside a fume hood. Ideally, purge the vessel with dry Nitrogen.

-

Solvent Prep: Pour 50 mL of Anhydrous Toluene into the vessel.

-

Precursor Addition: Add Dichloromethyl(octyl)silane to achieve a concentration of 10 mM (approx. 0.2% - 0.5% v/v depending on total volume).

-

Incubation: Immerse the activated substrate immediately.

-

Time: 30 to 60 minutes.

-

Temperature: Room Temperature (20-25°C).

-

Agitation: Gentle orbital shaking is recommended to ensure homogeneity.

-

Phase 3: Rinsing & Curing (Critical for Stability)

Goal: Remove physisorbed oligomers and drive covalent bond formation.

-

Serial Rinse: Transfer substrate sequentially through three beakers:

-

Beaker 1: Toluene (removes unreacted silane).

-

Beaker 2: Acetone (removes polar byproducts).

-

Beaker 3: Isopropanol (final clean).

-

-

Blow Dry: Dry with

stream. -

Thermal Cure: Place substrate in an oven at 110°C for 30 minutes .

-

Why? This step drives the condensation reaction (

), locking the monolayer to the surface and releasing the final water molecules.

-

Workflow Visualization

Figure 2: Operational workflow for C8-DMS SAM formation.

Characterization & Expected Data

Upon completion, the surface should be validated using Contact Angle Goniometry.

| Parameter | Expected Value | Interpretation |

| Static Water Contact Angle ( | 95° - 105° | Successful hydrophobic modification. Lower than OTS (~110°) due to lower packing density. |

| Contact Angle Hysteresis ( | < 10° | Indicates a uniform, smooth monolayer. High hysteresis (>15°) suggests disorder or polymerization islands. |

| Ellipsometric Thickness | ~0.9 - 1.1 nm | Theoretical length of C8 chain is ~1.2nm. Value is lower due to chain tilt (~30-45°). |

Data Interpretation Notes:

-

< 90°: Incomplete coverage. Likely due to wet solvent (solution polymerization) or poor substrate activation.

-

> 110°: Suspicious. Often indicates macroscopic roughness or bulk polymer deposition rather than a monolayer.

Troubleshooting Guide

Issue 1: Hazy or Cloudy Film

-

Cause: Excessive water in the solvent caused the silane to polymerize before reaching the surface.

-

Solution: Use fresh anhydrous toluene. Perform the reaction under a dry nitrogen blanket.

Issue 2: Low Contact Angle (<80°)

-

Cause: "Starved" surface. The substrate did not have enough -OH groups.

-

Solution: Re-do the Piranha/Plasma step. Ensure the substrate is not baked >150°C before dipping (which removes surface water needed for hydrolysis).

Issue 3: High Hysteresis (Sticky droplets)

-

Cause: Physical roughness or "islands" of silane.

-

Solution: Improve the rinsing protocol. Use sonication during the toluene rinse step to dislodge physisorbed aggregates.

References

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link

-

Gelest, Inc. (2020).[4] Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest Technical Brochures. Link

-

Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces. Langmuir, 16(18), 7268–7274. Link

-

Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). Structure and reactivity of alkylsiloxane monolayers formed by reaction of alkyltrichlorosilanes on silicon substrates. Langmuir, 5(4), 1074–1087. Link

Sources

Using Dichloromethyl(octyl)silane for functionalizing glass slides for microscopy

Application Note & Protocol

Functionalization of Glass Slides with Dichloromethyl(octyl)silane for Advanced Microscopy Applications

Abstract

The modification of glass surfaces is a critical preparatory step for a multitude of advanced microscopy techniques. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of glass microscope slides using dichloromethyl(octyl)silane. This process imparts a hydrophobic character to the glass surface, which is advantageous for various applications, including single-molecule studies, patterned cell culture, and microarray analysis. We will delve into the underlying chemical principles, provide a detailed and validated protocol, and discuss the practical applications and quality control measures to ensure reproducible, high-quality results.

Introduction: The Rationale for Surface Hydrophobization